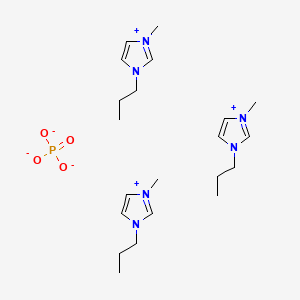

1-Methyl-3-propylimidazolium phosphate; 99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-3-propylimidazolium phosphate is an ionic compound . It is also known as 1-Methyl-3-propylimidazolium iodide . It is used in the formation of an ionic liquid polymer gel electrolyte, which can be used in dye-sensitized nanocrystalline titanium dioxide (TiO2) solar cells .

Synthesis Analysis

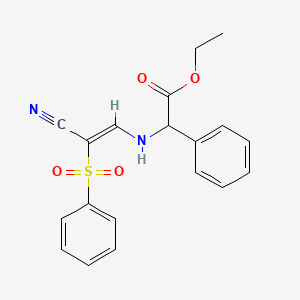

1-Methyl-3-propylimidazolium iodide can be prepared by reacting 1-methylimidazole and propyl iodide . In a study, CuO supported 1-methyl-3-(3-(trimethoxysilyl) propyl) imidazolium chloride (MTMSP-Im/Cl) was synthesized as a novel, efficient, and eco-friendly heterogeneous nanocatalyst .Molecular Structure Analysis

The molecular formula of 1-Methyl-3-propylimidazolium phosphate is C7H13N2 . The molecular weight is 125.191 Da .Chemical Reactions Analysis

1-Methyl-3-propylimidazolium iodide, in combination with poly (vinylidenefluoride-co-hexafluoropropylene) (PVDF-HFP), forms an ionic liquid polymer gel electrolyte . This can be used in dye-sensitized nanocrystalline titanium dioxide (TiO2) solar cells .Scientific Research Applications

Perovskite Solar Cells

The ionic liquid 1-Methyl-3-propylimidazolium phosphate (MPIMPH) has been used as a modifier for SnO/perovskite interfaces in perovskite solar cells . It has been found to enhance the performance of these solar cells by influencing the lead iodide conversion into perovskite and perovskite crystallization, ultimately leading to the formation of high-quality perovskite thin films .

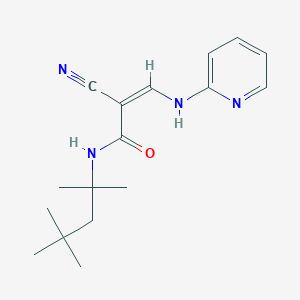

Defect Passivation

Detailed investigations have delved into the specific impact of IL MPIMPH on defects in tin dioxide and perovskite defects . The Density Functional Theory (DFT) has been employed to evaluate the defect passivation potential of different anions on tin vacancies within the SnO matrix, revealing the exceptional defect passivation ability of the PO group .

Interface Modification

Interface modification stands out as a crucial method to enhance the performance of perovskite solar cells . The ionic liquid 1-Methyl-3-propylimidazolium phosphate (MPIMPH), containing phosphate (PO) groups, has been used as a modifier for SnO/perovskite interfaces .

Corrosion Inhibition

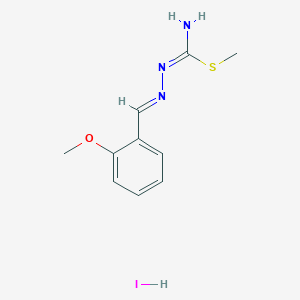

Experimental and computational studies have been conducted on the imidazolium-based ionic liquid 1-methyl-3-propylimidazolium iodide on mild steel corrosion in acidic solution . The results from potentiodynamic polarization studies revealed that the inhibitor acts as a mixed type inhibitor with a high inhibition efficiency .

Dye-Sensitized Solar Cells

MPII in combination with poly (vinylidenefluoride-co-hexafluoropropylene) (PVDF-HFP) forms an ionic liquid polymer gel electrolyte, which can be used in dye-sensitized nanocrystalline titanium dioxide (TiO2) solar cells .

HPLC Analysis

1-Methyl-3-Propylimidazolium has been used in the HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography .

Safety and Hazards

properties

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H13N2.H3O4P/c3*1-3-4-9-6-5-8(2)7-9;1-5(2,3)4/h3*5-7H,3-4H2,1-2H3;(H3,1,2,3,4)/q3*+1;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEFAMQBRPLVFR-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.CCCN1C=C[N+](=C1)C.CCCN1C=C[N+](=C1)C.[O-]P(=O)([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39N6O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-propylimidazolium phosphate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)

![1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]](/img/structure/B6313917.png)